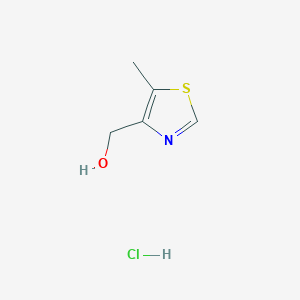

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride

Vue d'ensemble

Description

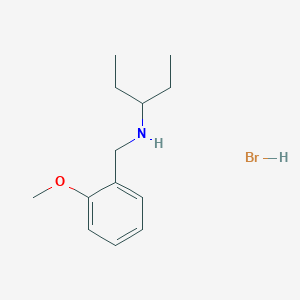

“(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” is a research compound with the molecular formula C5H8ClNOS and a molecular weight of 165.64 . .

Molecular Structure Analysis

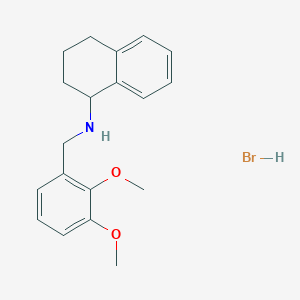

The InChI code for “(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” is 1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H . The compound consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, with a methyl group and a methanol group attached .Chemical Reactions Analysis

While specific chemical reactions involving “(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” are not available, thiazole derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of new antimycobacterial agents .Physical And Chemical Properties Analysis

“(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” is a solid at room temperature . It has a molecular weight of 165.64 .Applications De Recherche Scientifique

Antioxidant

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic

Thiazole compounds have been used in the development of analgesic drugs . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.

Anti-inflammatory

Thiazole derivatives have shown anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, redness, and swelling in the affected area.

Antimicrobial and Antifungal

Thiazole compounds have been used in the development of antimicrobial and antifungal drugs . These drugs are used to treat infections caused by microorganisms, including bacteria, viruses, and fungi.

Antiviral

Thiazole derivatives have been found to have antiviral properties . Antiviral drugs are a type of medication used specifically for treating viral infections.

Diuretic

Thiazole compounds have been used in the development of diuretic drugs . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant

Thiazole derivatives have shown anticonvulsant properties . Anticonvulsants are used to control seizures in people with epilepsy.

Neuroprotective and Antitumor

Thiazole compounds have been used in the development of neuroprotective and antitumor drugs . Neuroprotective drugs are used to protect neurons from injury or degeneration. Antitumor drugs are used to treat tumors by stopping their growth or killing tumor cells.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii

Biochemical Pathways

Thiazole derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion rates need to be determined through further pharmacokinetic studies .

Result of Action

The molecular and cellular effects of (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride’s action are currently unknown. Some thiazole derivatives have been shown to cause DNA double-strand breaks, leading to cell death , but it is unclear if this compound has similar effects. More research is needed to elucidate its specific effects.

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity

Propriétés

IUPAC Name |

(5-methyl-1,3-thiazol-4-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUALAYZIRSHWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)

amine hydrobromide](/img/structure/B3107374.png)

![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)

![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)